molecular formula C7H4INS B11772411 2-Iodothieno[2,3-c]pyridine

2-Iodothieno[2,3-c]pyridine

Katalognummer: B11772411
Molekulargewicht: 261.08 g/mol
InChI-Schlüssel: UYHYAJKSRXQZKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodothieno[2,3-c]pyridine: is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring, with an iodine atom attached to the thiophene ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodothieno[2,3-c]pyridine typically involves the iodination of thieno[2,3-c]pyridine. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the thiophene ring. The reaction is usually carried out under mild conditions to prevent over-iodination and to ensure high selectivity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Iodothieno[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, cross-coupling reactions can yield various substituted thieno[2,3-c]pyridine derivatives, which are valuable intermediates in drug discovery .

Wirkmechanismus

The mechanism of action of 2-Iodothieno[2,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound can bind to the active site of these enzymes, inhibiting their activity and thereby modulating various biological pathways. This inhibition is often achieved through hydrogen bonding and hydrophobic interactions with the target protein .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Iodothieno[2,3-c]pyridine is unique due to the presence of both the iodine atom and the fused heterocyclic ring system. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C7H4INS

Molekulargewicht

261.08 g/mol

IUPAC-Name

2-iodothieno[2,3-c]pyridine

InChI

InChI=1S/C7H4INS/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4H

InChI-Schlüssel

UYHYAJKSRXQZKM-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC2=C1C=C(S2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.